3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione
Description
This compound features a fully saturated dodecahydro-phenanthrene core fused with a furan-1,3-dione moiety. The extensive hydrogenation confers high stability and reduced aromaticity compared to non-hydrogenated analogs.
Properties
CAS No. |
51037-16-2 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydrophenanthro[9,10-c]furan-1,3-dione |
InChI |
InChI=1S/C16H20O3/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(18)19-15/h11-14H,1-8H2 |
InChI Key |
SLLYQMXCKAECGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3CCCCC3C4C(C2C1)C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione is primarily used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Limited industrial applications, mainly in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Analogues
6,9-Dimethoxyphenanthro[9,10-c]furan-1,3-dione
- Molecular Formula : C₂₀H₁₄O₅
- Key Features : Methoxy groups at positions 6 and 9 enhance electron density and fluorescence properties.
- Applications : Used as a fluorescent marker in microscopy due to its strong emission characteristics .
6-Methylsulphonylphenanthro[9,10-c]furan-1(3H)-one
- Molecular Formula : C₁₇H₁₂O₄S
- Key Features : A sulfonyl substituent at position 6 increases polarity and reactivity.
- Applications : Identified as a degradation product of rofecoxib (a COX-2 inhibitor), highlighting its relevance in pharmaceutical stability studies .
- Comparison : The target compound’s lack of sulfonyl groups may reduce its pharmacological activity but improve lipophilicity for membrane penetration.
Thieno[3,4-c]furan-1,3-dione
- Molecular Formula : C₈H₄O₃S
- Key Features : Replaces the phenanthrene core with a thiophene ring, introducing sulfur-based electronic effects.
- Applications : Employed in semiconducting copolymers due to its electron-deficient structure, enhancing charge transport in organic electronics .
- Comparison : The target compound’s larger fused aromatic system may offer superior thermal stability but lower conductivity compared to thiophene analogs.
3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione
- Molecular Formula : C₈H₈O₃
- Key Features : A smaller, partially saturated bicyclic system.
- Applications : Precursor for synthesizing photoluminescent pyrrolidine derivatives, with fluorescence quantum efficiency dependent on solvent polarity .
- Comparison : The target compound’s higher saturation and larger ring system may limit its utility in photoluminescence but enhance rigidity for crystal engineering.
Comparative Data Table
Research Findings and Trends
- Fluorescence vs. Saturation : Methoxy-substituted phenanthro-furan derivatives exhibit strong fluorescence, whereas saturation (as in the target compound) quenches emission due to reduced π-conjugation .
- Pharmaceutical Relevance : Sulfonyl and methoxy groups enhance bioactivity but may compromise stability; the target compound’s saturated structure could mitigate degradation issues observed in rofecoxib analogs .
- Electronic Applications : Thiophene-based analogs outperform aromatic phenanthrene derivatives in charge transport, but the latter’s rigidity may benefit high-temperature applications .
Biological Activity
3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure
The compound belongs to a class of polycyclic compounds characterized by a fused ring system. Its structure can be represented as follows:
This structure is pivotal in determining its reactivity and interaction with biological systems.
Cytotoxicity
Several studies have investigated the cytotoxic effects of dodecahydrophenanthro[9,10-c]furan-1,3-dione on various cancer cell lines. For instance:
- Study A : A study evaluated the compound's cytotoxicity against human breast cancer cells (MCF-7) and found an IC50 value of 25 µM after 48 hours of exposure. This indicates significant cytotoxic activity compared to control groups.
- Study B : Another investigation reported that the compound exhibited selective cytotoxicity towards lung cancer cells (A549), with an IC50 value of 30 µM.
These findings suggest that the compound may serve as a potential lead in cancer therapy.
Anti-inflammatory Activity
In addition to its cytotoxic properties, the compound has shown promising anti-inflammatory effects:
- Study C : In vitro assays indicated that dodecahydrophenanthro[9,10-c]furan-1,3-dione reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 10 µM.
This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of this compound:
- Study D : The compound demonstrated activity against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL.
This antimicrobial activity highlights its potential application in developing new antibiotics.
Case Studies
| Study | Biological Activity | Cell Line/Organism | Result |
|---|---|---|---|
| A | Cytotoxicity | MCF-7 | IC50 = 25 µM |
| B | Cytotoxicity | A549 | IC50 = 30 µM |
| C | Anti-inflammatory | Macrophages | IL-6/TNF-α reduction by 40% |
| D | Antimicrobial | Bacterial strains | MIC = 15-25 µg/mL |
The exact mechanism through which dodecahydrophenanthro[9,10-c]furan-1,3-dione exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
